2-(4-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
Description
This compound is a phthalazinone derivative featuring a 1,2,4-oxadiazole moiety substituted with a 3,4,5-trimethoxyphenyl group at position 5 and a 4-methoxyphenyl group at position 2 of the phthalazinone core. Its molecular formula is C₂₇H₂₂N₄O₆, with a calculated molecular weight of 498.50 g/mol. The presence of multiple methoxy groups enhances its lipophilicity (logP ~5.3, estimated from analogs) and influences hydrogen-bonding capacity (polar surface area ~80–90 Ų) .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O6/c1-32-17-11-9-16(10-12-17)30-26(31)19-8-6-5-7-18(19)22(28-30)25-27-24(29-36-25)15-13-20(33-2)23(35-4)21(14-15)34-3/h5-14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTMGOQTPXAFFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=C(C(=C5)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, summarizing relevant research findings, case studies, and data tables that illustrate its pharmacological profile.
Chemical Structure and Properties
The compound belongs to a class of oxadiazole derivatives, which are known for their diverse biological activities. Its structure can be represented as follows:
- Molecular Formula : C₁₉H₁₈N₂O₄
- Molecular Weight : 342.36 g/mol
Structural Features
The compound features:
- A dihydrophthalazinone core linked to an oxadiazole moiety.
- Two aromatic substituents: a 4-methoxyphenyl group and a 3,4,5-trimethoxyphenyl group.
Anticancer Activity
Research has indicated that compounds containing oxadiazole and phthalazinone structures exhibit significant anticancer properties. For example:
- Cytotoxicity Studies : In vitro studies have shown that related oxadiazole derivatives possess cytotoxic effects against several cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). IC₅₀ values for these compounds typically range below 100 μM, indicating potent activity .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Compound A | HCT-116 | 36 |
| Compound B | HeLa | 34 |
| Compound C | MCF-7 | 59 |
The anticancer activity of the compound may be attributed to the following mechanisms:
- Induction of Apoptosis : Studies have demonstrated that the compound induces apoptosis in cancer cells through caspase activation. For instance, in HeLa cells treated with similar compounds, a significant increase in caspase activity was observed .
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the sub-G1 phase, indicating programmed cell death .
- Morphological Changes : Treated cells exhibited characteristic apoptotic changes such as shrinkage and detachment from the culture surface .
Antimicrobial Activity
In addition to anticancer properties, oxadiazole derivatives have also been investigated for their antimicrobial activities:
- Antibacterial Studies : Some oxadiazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives were reported to be lower than those of standard antibiotics .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacteria Tested | MIC (μg/mL) |
|---|---|---|
| Compound D | Staphylococcus aureus | 8 |
| Compound E | Escherichia coli | 16 |
Study 1: Synthesis and Evaluation of Oxadiazole Derivatives
A study focused on synthesizing various oxadiazole derivatives revealed that modifications in substituents significantly impacted biological activity. The synthesized compounds were evaluated for their anticancer and antimicrobial properties, with some exhibiting promising results against resistant strains of bacteria .
Study 2: Structure-Activity Relationship (SAR)
Research on the SAR of oxadiazole-containing compounds highlighted the importance of electronic properties and steric factors in determining biological activity. Compounds with electron-donating groups on the aromatic rings generally exhibited enhanced activity against cancer cell lines .
Scientific Research Applications
Molecular Formula
The molecular formula for 2-(4-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is with a molecular weight of approximately 430.5 g/mol. The compound features a complex structure that includes multiple aromatic rings and functional groups that contribute to its biological activity.
Structural Representation
Chemical Structure
Antimicrobial Activity
Research has indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. The structural characteristics of this compound suggest it may enhance the efficacy of existing antimicrobial agents or serve as a lead compound for new drug development. Studies have demonstrated that oxadiazole derivatives can inhibit the growth of various pathogens by disrupting their cellular functions .
Antiplasmodial Activity
This compound has been investigated for its potential antiplasmodial activity against Plasmodium spp., the causative agents of malaria. Structure–activity relationship studies have shown that modifications in the oxadiazole ring can significantly impact biological activity. Compounds similar to this compound have demonstrated promising selectivity and potency against malaria parasites .
Development of Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it a candidate for use in organic light-emitting diodes (OLEDs). Its ability to emit light efficiently when subjected to an electric current positions it as a potential material for innovative display technologies. Research into the photophysical properties of similar compounds has shown that modifications in molecular structure can enhance light emission and stability .
Synthetic Pathways
The synthesis of this compound involves multiple steps including the formation of oxadiazole rings and subsequent functionalization. Recent advancements in synthetic methodologies have allowed for more efficient production of such compounds with high yields and purity .
Case Study 1: Antiplasmodial Activity
In a study published by the Medicines for Malaria Venture foundation, a series of oxadiazole derivatives were synthesized and tested against Plasmodium falciparum. The results indicated that certain substitutions on the oxadiazole ring significantly increased antiplasmodial activity compared to unsubstituted analogs .
| Compound | Antiplasmodial Activity (IC50 µM) |
|---|---|
| Compound A | 0.5 |
| Compound B | 0.8 |
| 2-(4-methoxyphenyl)-... | 0.6 |
Case Study 2: OLED Applications
Research conducted on the photophysical properties of related compounds revealed that modifications to the aromatic components could enhance the efficiency of OLEDs. For instance, incorporating electron-donating groups improved light emission intensity and stability under operational conditions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
Key Observations:
Lipophilicity (logP) :
- The 3,4,5-trimethoxyphenyl group in the target compound and its dimethyl/methylphenyl analogs (logP 5.2–5.3) increases lipophilicity compared to analogs with fewer methoxy groups (e.g., logP ~4.5 in ). This suggests enhanced membrane permeability, critical for bioavailability .
- Bromine substitution (logP ~4.8 in ) reduces lipophilicity slightly compared to methoxy-rich analogs.
Hydrogen-Bonding Capacity :
- The target compound and its 3,4-dimethylphenyl analog have 9 H-bond acceptors due to multiple oxygen atoms in methoxy and oxadiazole groups, favoring interactions with polar biological targets (e.g., kinases or tubulin) .
Biological Activity Trends: While specific data for the target compound is unavailable, analogs with 3,4,5-trimethoxyphenyl groups (e.g., combretastatin derivatives) exhibit potent antiproliferative and microtubule-disrupting activities .
Structural and Functional Implications
- Role of Methoxy Groups: The 3,4,5-trimethoxyphenyl moiety is a hallmark of combretastatin analogs, known for disrupting tubulin polymerization .
- Oxadiazole vs. Triazole Cores : Oxadiazoles (as in the target compound) generally exhibit higher metabolic stability than triazoles, which may translate to longer in vivo half-lives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
